N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9688107
InChI: InChI=1S/C13H18N4O3S/c1-9-8-21-13(15-9)16-10(18)3-2-4-12(20)17-6-5-14-11(19)7-17/h8H,2-7H2,1H3,(H,14,19)(H,15,16,18)
SMILES: CC1=CSC(=N1)NC(=O)CCCC(=O)N2CCNC(=O)C2
Molecular Formula: C13H18N4O3S
Molecular Weight: 310.37 g/mol

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

CAS No.:

Cat. No.: VC9688107

Molecular Formula: C13H18N4O3S

Molecular Weight: 310.37 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide -

Specification

Molecular Formula C13H18N4O3S
Molecular Weight 310.37 g/mol
IUPAC Name N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide
Standard InChI InChI=1S/C13H18N4O3S/c1-9-8-21-13(15-9)16-10(18)3-2-4-12(20)17-6-5-14-11(19)7-17/h8H,2-7H2,1H3,(H,14,19)(H,15,16,18)
Standard InChI Key NEXBLFAHDYLDSY-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)CCCC(=O)N2CCNC(=O)C2
Canonical SMILES CC1=CSC(=N1)NC(=O)CCCC(=O)N2CCNC(=O)C2

Introduction

Key Features:

  • The compound features a conjugated system (thiazole) that may facilitate binding interactions with biological targets.

  • The presence of both hydrophilic (amide, ketone) and hydrophobic (thiazole, methyl group) regions suggests moderate solubility and potential membrane permeability.

Synthesis

The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide likely involves:

  • Formation of the Thiazole Core:

    • Thiazoles are commonly synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea.

  • Amide Bond Formation:

    • Coupling between the thiazole derivative and a piperazine-containing intermediate through an acylation reaction.

  • Final Functionalization:

    • Incorporation of the pentanamide chain through esterification or amidation.

Characterization Techniques

To confirm the structure of this compound, the following analytical methods are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments in the molecule (e.g., 1H NMR, 13C NMR).
Mass SpectrometryDetermines molecular weight and fragmentation pattern for structural verification.
IR SpectroscopyConfirms functional groups like amides (C=O stretch) and thiazoles (C-S stretch).
X-ray CrystallographyProvides a three-dimensional structure for precise molecular geometry.

Biological Activity

While specific data on this compound's activity is unavailable in the provided results, compounds with similar structures often exhibit:

  • Anticancer Potential:

    • Thiazole derivatives are known for their cytotoxicity against tumor cells due to their ability to interfere with DNA replication or protein synthesis.

  • Antimicrobial Properties:

    • The thiazole core can disrupt microbial enzymes or cell membranes.

  • Enzyme Inhibition:

    • Piperazine derivatives often act as enzyme inhibitors, targeting kinases or proteases.

Research Applications

This compound could serve as:

  • A lead molecule for drug discovery programs targeting cancer or infectious diseases.

  • A probe for studying enzyme mechanisms involving sulfur or nitrogen heterocycles.

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